N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked azepane moiety, and a 4-fluorobenzamide side chain. The azepane ring (a 7-membered cyclic amine) confers conformational flexibility, while the 4-fluorobenzamide group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-[6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2S/c23-17-7-5-16(6-8-17)22(31)24-12-11-19-26-25-18-9-10-20(27-29(18)19)32-15-21(30)28-13-3-1-2-4-14-28/h5-10H,1-4,11-15H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYENJNBTLNSLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide typically involves a multi-step process:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions to form the triazolopyridazine core.
Thioether Formation:
Azepane Introduction: The azepane moiety is incorporated through nucleophilic substitution reactions, where the azepane ring is introduced via an alkylation reaction using an appropriate azepane derivative.
Fluorobenzamide Attachment: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base like pyridine or triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of carbonyl groups.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide has potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its anticancer properties. The presence of the triazolopyridazine core, known for its biological activity, suggests potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity. The azepane ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The fluorobenzamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Analog Analysis
Key analogs from literature and databases include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Discussion :
- The target compound’s logP (3.2–3.8) suggests moderate membrane permeability, balancing the lipophilic azepane and fluorobenzamide groups with the polar triazolopyridazine core .
- Higher hydrogen bond acceptors in analogs like 878065-05-5 may reduce blood-brain barrier penetration compared to the target compound .
Research Findings and Implications
- Synthetic Feasibility : The thioether linkage in the target compound is synthetically accessible via nucleophilic substitution, similar to methods used for 878065-05-5 .
- Metabolic Stability: Fluorination at the benzamide position likely mitigates oxidative metabolism, a common issue in non-fluorinated analogs .
- QSAR Insights : Molecular descriptors (e.g., van der Waals volume, dipole moment) predict stronger target binding than piperazine-based analogs due to the azepane’s conformational flexibility .
Biological Activity
N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide, with CAS number 872988-24-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26N6O2S
- Molecular Weight : 438.5 g/mol
- Structure : The compound features a triazole-pyridazine hybrid structure that contributes to its biological activity.
This compound is believed to interact with various biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it might exhibit activity against certain pathogens by disrupting their metabolic processes.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance:
- Candida Inhibition : A related triazole compound demonstrated potent inhibition of ergosterol biosynthesis in Candida species at low concentrations (as low as 4 ng/mL), suggesting a similar potential for the target compound .
Case Studies
- Study on Antifungal Activity :
- In Vivo Efficacy :
Data Table: Summary of Biological Activities
Q & A
Q. What preliminary biological screening assays are suitable for this compound?
- Target Selection : Prioritize assays based on structural analogs (e.g., triazolo-pyridazine derivatives with kinase or protease inhibition ).
- Assay Types :
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR) at 1–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Design :
- Variable Substituents : Modify the azepane ring (e.g., replace with piperidine or morpholine) and fluorobenzamide position (ortho/meta substitution) .
- Bioisosteric Replacements : Substitute the thioether linkage with sulfoxide/sulfone groups to assess electronic effects .
Q. How should contradictory biological activity data be resolved?
- Case Example : If conflicting results arise in kinase inhibition assays:
Replicate Experiments : Perform triplicate runs with fresh compound batches.
Assay Validation : Confirm enzyme activity with a reference inhibitor.
Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify nonspecific interactions .
- Root Causes : Batch-to-batch variability in compound purity or assay plate-reader calibration errors.
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- In Silico Tools :
- Metabolism : CYP450 isoform interaction prediction using SwissADME or ADMETLab .
- Toxicity : ProTox-II for hepatotoxicity and mutagenicity profiling .
Q. How can environmental fate studies be designed for this compound?
- Experimental Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
